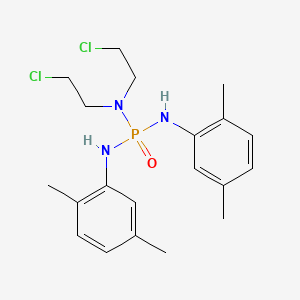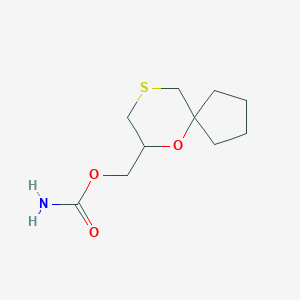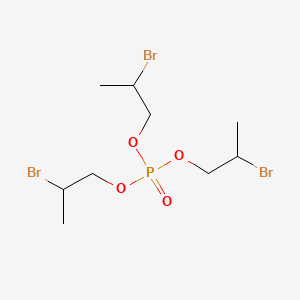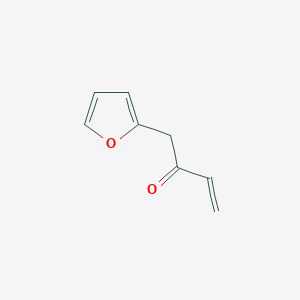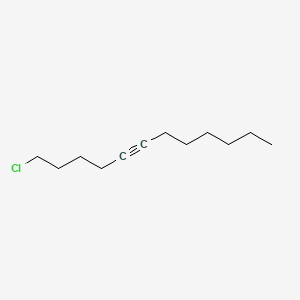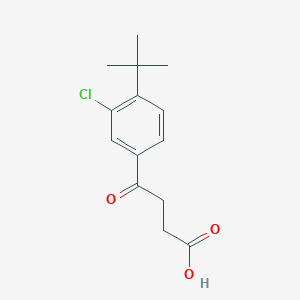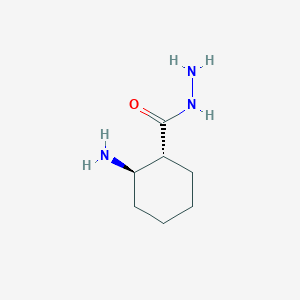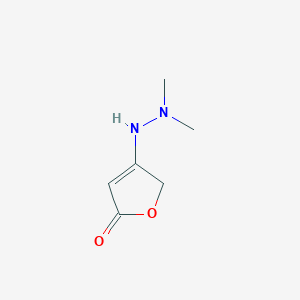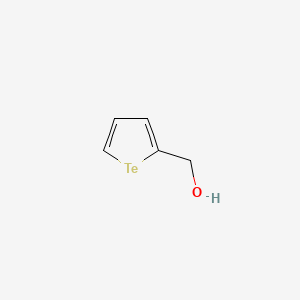![molecular formula C35H44N2O12 B14694637 Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 32238-28-1](/img/structure/B14694637.png)
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound that is used in various industrial and scientific applications. This compound is known for its unique properties and versatility, making it a valuable component in the production of polymers, resins, and other materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps and the use of various reagents. One common method involves the reaction of butane-1,4-diol with hexanedioic acid to form a polyester. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Another method involves the reaction of 2-[4-(2-hydroxyethoxy)phenoxy]ethanol with 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene. This reaction forms a polyurethane, which is a type of polymer known for its strength and flexibility .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity .
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in hexanedioic acid can be reduced to form alcohols.
Substitution: The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Urethanes and other substituted products.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and resins.
Biology: Used in the development of biomaterials and drug delivery systems.
Medicine: Used in the formulation of medical devices and coatings.
Industry: Used in the production of adhesives, coatings, and sealants.
作用机制
The mechanism of action of this compound involves its ability to form strong covalent bonds with other molecules. The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can react with hydroxyl groups in butane-1,4-diol and 2-[4-(2-hydroxyethoxy)phenoxy]ethanol to form urethane linkages. These linkages provide the compound with its unique properties, such as strength, flexibility, and resistance to degradation .
相似化合物的比较
Similar Compounds
1,2-Butanediol: Similar in structure but has different reactivity and properties.
1,3-Butanediol: Another isomer with different chemical behavior.
2,3-Butanediol: Different isomer with unique properties.
cis-Butene-1,4-diol: Similar structure but different reactivity.
Uniqueness
What sets this compound apart from its similar counterparts is its ability to form strong and flexible polymers. The presence of multiple functional groups allows it to undergo a variety of chemical reactions, making it highly versatile and valuable in various applications .
属性
CAS 编号 |
32238-28-1 |
|---|---|
分子式 |
C35H44N2O12 |
分子量 |
684.7 g/mol |
IUPAC 名称 |
butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C10H14O4.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;1-4,11-12H,5-8H2;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI 键 |
AWHCZZLVKMFEPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
相关CAS编号 |
32238-28-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
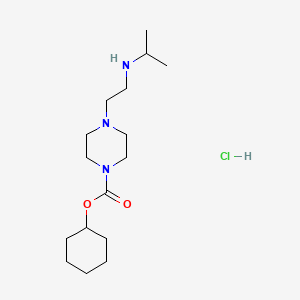
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

